molecular formula C16H16N4O3 B14946046 Ethyl 7-amino-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-amino-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B14946046
M. Wt: 312.32 g/mol
InChI Key: OVPWTFVIJXHNDK-UHFFFAOYSA-N
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Description

Ethyl 7-amino-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by an amino group at position 7, a 4-methoxyphenyl substituent at position 2, and an ethyl ester at position 5. This scaffold is synthesized via condensation reactions involving substituted pyrazole precursors and arylidene derivatives under reflux conditions, often catalyzed by bases like triethylamine or piperidine .

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

ethyl 7-amino-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H16N4O3/c1-3-23-16(21)12-9-18-14-8-13(19-20(14)15(12)17)10-4-6-11(22-2)7-5-10/h4-9H,3,17H2,1-2H3

InChI Key

OVPWTFVIJXHNDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=N2)C3=CC=C(C=C3)OC)N=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-amino-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the intermediate hydrazone. This intermediate then undergoes cyclization with formamide to yield the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-amino-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted pyrazolo[1,5-a]pyrimidines .

Mechanism of Action

The mechanism of action of ethyl 7-amino-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate involves several molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit structural diversity due to variations in substituents and fused heterocyclic systems. Below is a systematic comparison:

Substituent Variations at Position 2

  • Methyl at position 7 may reduce polarity, enhancing lipophilicity.
  • Ethyl 2-(2-thienyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate ():

    • Replacement of phenyl with thienyl (a sulfur-containing heterocycle) modifies electronic properties and may improve interactions with sulfur-binding biological targets.

Amino Group Modifications at Position 7

  • Ethyl 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate (): The trifluoromethyl group at position 3 increases lipophilicity and metabolic stability compared to the target compound’s unsubstituted phenyl group .
  • Ethyl 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate ():

    • Hydroxy substitution at position 7 enhances hydrogen-bonding capacity but may reduce bioavailability due to increased polarity .

Heterocyclic Core Modifications

  • Ethyl 4,7-dihydro-7-oxo-4-pentyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate ():

    • The triazolo core introduces additional nitrogen atoms, which may enhance interactions with metal ions or polar residues in enzymes .

Cytotoxicity and Antimicrobial Activity

Receptor Modulation

  • Triazolo[1,5-a]pyrimidines () demonstrated cannabinoid receptor CB2 activity, with substituents like 4-methoxyphenyl improving binding affinity .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Substituents Molecular Weight Melting Point (°C) Biological Activity Reference
Ethyl 7-amino-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate 7-NH2, 2-(4-OCH3-Ph), 6-COOEt Not provided Not reported Inferred cytotoxicity
Ethyl 2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate 2-(4-Br-Ph), 7-CH3, 6-COOEt 331.43 Not reported Not reported
Ethyl 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo...-6-carboxylate 7-NH2, 2-CH3, 3-CF3-Ph, 6-COOEt 364.33 Not reported Not reported
Ethyl 2-(4-methoxyphenyl)-4,7-dihydro-7-oxo-[1,2,4]triazolo...-6-carboxylate 2-(4-OCH3-Ph), 7-oxo, 6-COOEt Not provided >300 CB2 receptor activity

Q & A

Q. What are the optimal synthetic routes for Ethyl 7-amino-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via cyclocondensation of aminopyrazole derivatives with β-keto esters. Key factors include:

  • Catalyst and Solvent : Piperidine in ethanol (reflux for 10–12 hours) yields 67–80% purity, as demonstrated in pyrazolo[1,5-a]pyrimidine syntheses .
  • Substituent Effects : Electron-donating groups (e.g., 4-methoxyphenyl) improve regioselectivity during ring closure .
  • Workup : Isolation via filtration and recrystallization (e.g., dioxane or ethanol) enhances purity.
Reaction Conditions Yield (%)Purity (HPLC)Reference
Piperidine/EtOH, reflux 10 h67–80>95%
Pyridine, reflux 5 h7090%

Note: Optimize stoichiometry (1:1 molar ratio of aminopyrazole to β-keto ester) to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

Methodological Answer:

  • 1H NMR : Expect aromatic proton signals at δ 6.8–8.1 ppm (4-methoxyphenyl), NH2 protons at δ 5.5–6.0 ppm (exchangeable with D2O), and ester CH3 at δ 1.3–1.5 ppm .
  • 13C NMR : Carbonyl (C=O) at ~165–170 ppm; pyrimidine carbons at 150–160 ppm .
  • IR : Stretching vibrations for NH2 (~3400 cm⁻¹), ester C=O (~1720 cm⁻¹), and C-O-C (~1250 cm⁻¹) .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .

Validation Tip: Compare with analogs (e.g., methyl vs. ethyl esters) to resolve ambiguities in substituent effects .

Advanced Research Questions

Q. How can researchers address contradictions in NMR data when substituent effects lead to unexpected shifts?

Methodological Answer: Discrepancies often arise from tautomerism or solvent interactions. Strategies include:

  • Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by observing signal coalescence at elevated temperatures .
  • COSY/NOESY : Resolve overlapping aromatic signals by correlating coupling patterns (e.g., para-substituted methoxyphenyl protons) .
  • Isolation of Isomers : Chromatographically separate regioisomers (e.g., 5-methyl vs. 7-methyl derivatives) to assign signals unambiguously .

Example: In , O-alkylation during synthesis led to unexpected isomers, resolved via silica gel chromatography .

Q. What strategies improve regioselectivity in substitution reactions involving this compound's reactive sites?

Methodological Answer:

  • Electrophilic Substitution : Use directing groups (e.g., NH2 at position 7) to favor functionalization at positions 3 or 5 .
  • Cross-Coupling : Palladium-catalyzed C-H arylation at position 2 with aryl halides (e.g., Suzuki-Miyaura) .
  • Protection/Deprotection : Temporarily protect the amino group (e.g., as tert-butoxycarbonyl) to prevent undesired side reactions .

Case Study: Regioselective synthesis of triazolo[1,5-a]pyrimidines via ionic liquid-mediated reactions achieved 82% yield .

Q. How does computational modeling predict the bioactivity of derivatives, and what validation methods are recommended?

Methodological Answer:

  • In Silico Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase for antitumor activity). Focus on hydrogen bonding with the 4-methoxyphenyl group .
  • QSAR : Correlate electronic parameters (e.g., Hammett σ values of substituents) with cytotoxicity IC50 values .
  • Validation : Confirm predictions via in vitro assays (e.g., MTT against HEPG2 cells) and compare with structural analogs (e.g., trifluoromethyl derivatives showed IC50 = 2.70 µM) .

Table: Predicted vs. Experimental IC50 Values

DerivativePredicted IC50 (µM)Experimental IC50 (µM)
4-Methoxyphenyl3.24.9 ± 0.69
Trifluoromethyl2.52.70 ± 0.28

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